molecular formula C27H26FN7O2 B2663083 Chembl4562703 CAS No. 1207001-88-4

Chembl4562703

Cat. No. B2663083
CAS RN: 1207001-88-4
M. Wt: 499.55
InChI Key: FONRTPWTXBSUHE-UHFFFAOYSA-N
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Description

This would typically include the compound’s chemical name, its molecular formula, and possibly its structure. It might also include information about where it is commonly found or used .


Synthesis Analysis

This involves looking at how the compound is made. What are the reactants? What conditions are needed for the reaction? Are there any catalysts used? .


Molecular Structure Analysis

This involves looking at the compound’s molecular structure. What atoms does it contain? How are those atoms bonded together? .


Chemical Reactions Analysis

This involves looking at what reactions the compound undergoes. What are the products of these reactions? What conditions are needed for these reactions to occur? .


Physical And Chemical Properties Analysis

This involves looking at the compound’s physical and chemical properties. These might include its melting and boiling points, its solubility in various solvents, and its color .

Scientific Research Applications

Chemoinformatics and Drug Discovery

Chemoinformatics is a crucial area of research that deals with the organization, management, and analysis of chemical information, playing a significant role in drug discovery and development. Advances in chemoinformatics have been catalyzed by the availability of public databases, facilitating the development and validation of new approaches in this field. Chembl4562703's relevance in chemoinformatics underscores its potential in enhancing drug discovery processes through the efficient handling of chemical data (Agrafiotis, Bandyopadhyay, Wegner, & Vlijmen, 2007).

Public Participation in Scientific Research

The concept of public participation in scientific research (PPSR) highlights the engagement of non-professionals in scientific endeavors, which has implications for conservation, natural resource management, and broader scientific inquiry. Chembl4562703's application in projects requiring public involvement can contribute to democratizing science and enhancing the outcomes of research projects through diverse participation (Shirk et al., 2012).

Attitudes Towards Science

Understanding and improving attitudes towards science is essential for encouraging the study of scientific disciplines. Research into attitudes towards science, influenced by factors such as gender and teaching quality, can be informed by studies involving Chembl4562703, potentially contributing to strategies that make science more engaging and accessible (Osborne, Simon, & Collins, 2003).

Metabolic Stability in Drug Design

In drug discovery, improving the metabolic stability of compounds is a major challenge. Chembl4562703 can serve as a case study for strategies aimed at reducing compound metabolism, thus enhancing the efficacy and safety of pharmaceuticals (St Jean & Fotsch, 2012).

Cheminformatics Research and Education

The history and impact of cheminformatics research, particularly in educational settings, demonstrate the field's evolution and its influence on the development of methods for chemical data analysis. Chembl4562703's inclusion in cheminformatics research and education underscores the importance of this discipline in training future scientists and improving chemical information management (Bishop, Gillet, Holliday, & Willett, 2003).

Mechanism of Action

If the compound is a drug, this would involve looking at how it interacts with the body to produce its effects .

Safety and Hazards

This involves looking at any safety precautions that need to be taken when handling the compound. Is it toxic? Is it flammable? Does it react violently with any other substances? .

Future Directions

This could involve looking at any current research involving the compound. Are there any new potential uses being investigated? Are there any new methods of synthesis being developed? .

properties

IUPAC Name

11-(3,4-dimethylphenyl)-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN7O2/c1-18-7-8-20(15-19(18)2)22-16-24-26-30-35(27(37)33(26)13-14-34(24)29-22)17-25(36)32-11-9-31(10-12-32)23-6-4-3-5-21(23)28/h3-8,13-16H,9-12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONRTPWTXBSUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6F)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(3,4-Dimethylphenyl)-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one

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